molecular formula C10H12N2O B11772161 5-Isopropoxy-6-methylpicolinonitrile

5-Isopropoxy-6-methylpicolinonitrile

Cat. No.: B11772161
M. Wt: 176.21 g/mol
InChI Key: UEGBLJXMNYHHBX-UHFFFAOYSA-N
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Description

5-Isopropoxy-6-methylpicolinonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of picolinonitrile, characterized by the presence of an isopropoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-6-methylpicolinonitrile typically involves the reaction of 6-methylpicolinonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-6-methylpicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-Isopropoxy-6-methylpicolinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-6-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Isopropoxy-6-methylpicolinonitrile include other picolinonitrile derivatives with different substituents on the pyridine ring. Examples include 5-methoxy-6-methylpicolinonitrile and 5-ethoxy-6-methylpicolinonitrile .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the isopropoxy and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-5-propan-2-yloxypyridine-2-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-5-4-9(6-11)12-8(10)3/h4-5,7H,1-3H3

InChI Key

UEGBLJXMNYHHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C#N)OC(C)C

Origin of Product

United States

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